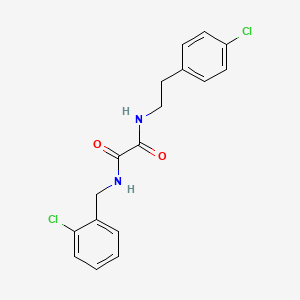

N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-[(2-chlorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c18-14-7-5-12(6-8-14)9-10-20-16(22)17(23)21-11-13-3-1-2-4-15(13)19/h1-8H,9-11H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMPLFZABPJVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 4-chlorophenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of oxalyl chloride solution in anhydrous solvent (e.g., dichloromethane).

Step 2: Addition of 2-chlorobenzylamine to the oxalyl chloride solution under nitrogen atmosphere.

Step 3: Addition of 4-chlorophenethylamine to the reaction mixture.

Step 4: Stirring the reaction mixture at low temperature (0-5°C) followed by gradual warming to room temperature.

Step 5: Purification of the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated benzyl and phenethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzyl and phenethyl derivatives.

Wissenschaftliche Forschungsanwendungen

N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Oxalamide derivatives exhibit diverse pharmacological and functional properties depending on their substituents. Below is a detailed comparison of structurally related compounds based on synthesis, spectral data, and biological activity.

Key Observations :

- Substituent Effects: The target compound’s 2-chlorobenzyl group contrasts with analogs like 72 (4-chlorophenethyl) and 28 (4-methoxyphenethyl).

- Synthetic Efficiency: Yields for oxalamides vary widely (30–83%), influenced by steric and electronic effects of substituents.

- Molecular Weight: Chlorinated derivatives (e.g., 72) typically have higher molecular weights (~330–350 g/mol) compared to methoxy- or cyano-substituted analogs, which could impact pharmacokinetic properties .

Spectroscopic and Analytical Data

- NMR Signatures : Chlorinated aromatic protons in 72 appear at δ 7.36–7.23 (DMSO-d6), while methoxy groups in 28 and 29 resonate at δ 3.71 (s, 3H). The target compound’s NMR would likely show distinct splitting patterns due to the ortho-chloro substituent .

- Mass Spectrometry : ESI-MS data for chlorinated oxalamides (e.g., 72 : m/z 336.9 [M+H]+) align with theoretical values, confirming successful synthesis .

Biologische Aktivität

N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide is characterized by its oxalamide backbone, which is known to influence its biological properties. The presence of chlorinated phenyl groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has been shown to interact with enzymes related to cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting microbial cell wall synthesis or function.

- Anticancer Properties : Some research suggests that N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide may induce apoptosis in cancer cells by interacting with DNA or affecting signaling pathways related to cell survival.

The compound's biochemical properties are crucial for understanding its activity:

- Solubility : The solubility of N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide in different solvents can affect its bioavailability and efficacy.

- Stability : Stability under physiological conditions is essential for therapeutic applications. Studies indicate that the compound remains stable in various pH environments, which is favorable for drug formulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide:

-

Antimicrobial Activity Study :

- A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting strong antimicrobial potential.

- Table 1: Antimicrobial Efficacy

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10

-

Cancer Cell Line Study :

- Research involving various cancer cell lines demonstrated that N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide induced apoptosis through caspase activation.

- Table 2: Apoptosis Induction in Cancer Cells

Cell Line % Apoptosis Induction HeLa 30 MCF-7 25 A549 20

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.